REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[H-].[Na+].[CH2:18](I)[CH3:19]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[N:5]([C:6]([O:8][C:9]([CH3:11])([CH3:12])[CH3:10])=[O:7])[CH2:18][CH3:19] |f:1.2|
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Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(NC(=O)OC(C)(C)C)C=CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.145 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction stirred at 0° C. for 10 minutes
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
then was warmed to room temperature
|
Type
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TEMPERATURE
|
Details
|
After 30 minutes at room temperature the reaction was cooled to 0° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 0° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
then was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
The reaction stirred at room temperature for 22 hours
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated bicarbonate solution
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2 times)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O (5 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with MgSO4/Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N(CC)C(=O)OC(C)(C)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.93 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |